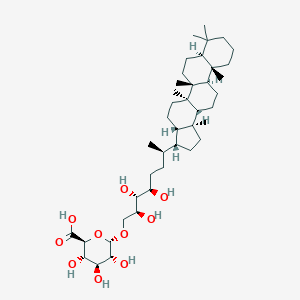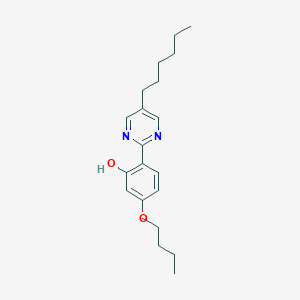
2-(4-Butoxy-2-hydroxyphenyl)-5-hexylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Butoxy-2-hydroxyphenyl)-5-hexylpyrimidine, commonly known as BHPP, is a pyrimidine derivative that has gained significant attention in recent years due to its potential therapeutic applications. BHPP is a small molecule that has been shown to exhibit potent biological activity and has been studied extensively in various scientific fields.
Wirkmechanismus
The mechanism of action of BHPP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BHPP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. BHPP has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, BHPP has been shown to inhibit the activity of HIV-1 integrase, an enzyme involved in the integration of viral DNA into the host genome.
Biochemische Und Physiologische Effekte
BHPP has been shown to exhibit potent biological activity, including cytotoxicity, anti-inflammatory activity, and antiviral activity. BHPP has been shown to induce apoptosis in cancer cells by activating the caspase cascade. BHPP has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, BHPP has been shown to inhibit the replication of various viruses, including HIV and influenza.
Vorteile Und Einschränkungen Für Laborexperimente
BHPP has several advantages for lab experiments, including its small size, ease of synthesis, and potent biological activity. However, BHPP also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, BHPP may exhibit different biological activity depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of BHPP, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its biological activity. Additionally, BHPP may have potential applications in the treatment of other diseases, such as viral infections and autoimmune diseases. Further studies are needed to fully understand the potential of BHPP as a therapeutic agent.
Synthesemethoden
The synthesis of BHPP involves the condensation of 4-butoxy-2-hydroxybenzaldehyde and 5-hexyluracil in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is subsequently reduced to yield BHPP. The yield of BHPP can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
BHPP has been studied extensively for its potential therapeutic applications, including as an anticancer agent, anti-inflammatory agent, and antiviral agent. In particular, BHPP has been shown to exhibit potent activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BHPP has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, BHPP has been studied for its antiviral activity against various viruses, including HIV and influenza.
Eigenschaften
CAS-Nummer |
158610-48-1 |
|---|---|
Produktname |
2-(4-Butoxy-2-hydroxyphenyl)-5-hexylpyrimidine |
Molekularformel |
C20H28N2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
5-butoxy-2-(5-hexylpyrimidin-2-yl)phenol |
InChI |
InChI=1S/C20H28N2O2/c1-3-5-7-8-9-16-14-21-20(22-15-16)18-11-10-17(13-19(18)23)24-12-6-4-2/h10-11,13-15,23H,3-9,12H2,1-2H3 |
InChI-Schlüssel |
FMWVUJMROZMHLZ-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CN=C(N=C1)C2=C(C=C(C=C2)OCCCC)O |
Kanonische SMILES |
CCCCCCC1=CN=C(N=C1)C2=C(C=C(C=C2)OCCCC)O |
Synonyme |
2-(4-Butoxy-2-hydroxyphenyl)-5-hexylpyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



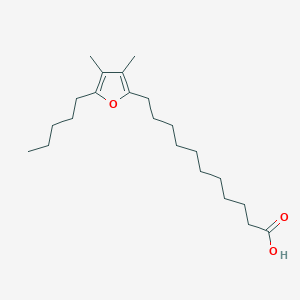
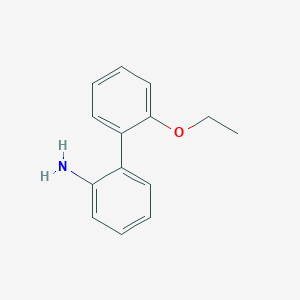
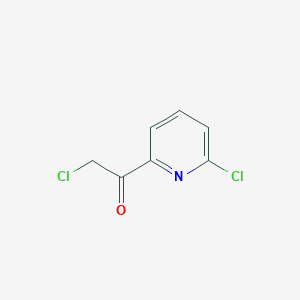
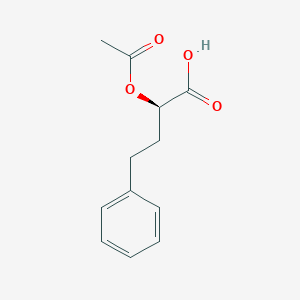
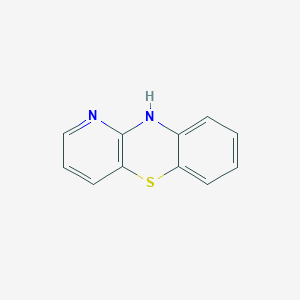

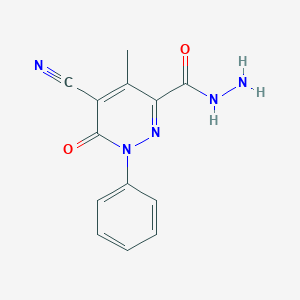
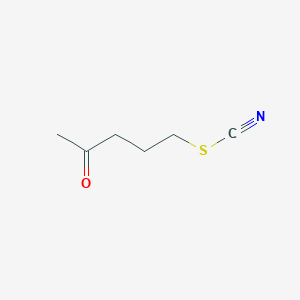
![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)
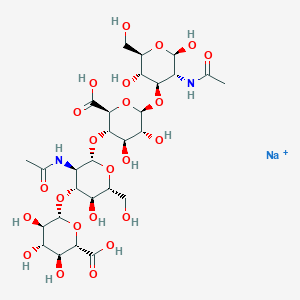
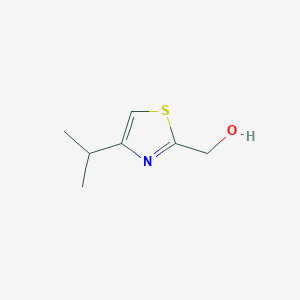
![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)
![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)
